Dideuteriomethanone

Catalog No.
S750674
CAS No.
1664-98-8
M.F
CH2O
M. Wt
32.038 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dideuteriomethanone

CAS Number

1664-98-8

Product Name

Dideuteriomethanone

IUPAC Name

dideuteriomethanone

Molecular Formula

CH2O

Molecular Weight

32.038 g/mol

InChI

InChI=1S/CH2O/c1-2/h1H2/i1D2

InChI Key

WSFSSNUMVMOOMR-DICFDUPASA-N

SMILES

C=O

Synonyms

Formalin-d2; BFV-d2; F-gen-d2; FM 282-d2; Fannoform-d2; Floguard 1015-d2; Fordor-d2; Formaldehyde-12C-d2; Formalin LM-d2; Formalin Taisei-d2; Formalith-d2; Formic Aldehyde-d2; Formol-d2; Fyde-d2; Lysoform-d2; Methaldehyde-d2; Methanal-d2; Methyl Alde

Canonical SMILES

C=O

Isomeric SMILES

[2H]C(=O)[2H]

The exact mass of the compound Dideuteriomethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dideuteriomethanone (CAS 1664-98-8), commonly known as formaldehyde-d2, is a fundamental C1 isotopic labeling reagent characterized by the complete replacement of its formyl protons with deuterium. Commercially supplied as a stable polymer (paraformaldehyde-d2) or as a concentrated solution in D2O to prevent degradation, it delivers an isotopic purity typically exceeding 98 atom % D [1]. In industrial and advanced laboratory workflows, this compound serves as the premier precursor for installing -CD2- or -CD3 groups via reductive amination, hydroxymethylation, or cross-linking. Its primary procurement value lies in its ability to impart a precise M+2 mass shift and strong primary kinetic isotope effects (KIE) to downstream molecules, which are critical attributes for pharmaceutical metabolic blocking, quantitative proteomics, and mechanistic kinetic studies [2].

Substituting dideuteriomethanone with standard formaldehyde (CH2O) completely negates the primary kinetic isotope effect required to stabilize active pharmaceutical ingredients against enzymatic degradation, leading to rapid metabolic clearance of the resulting drug candidates [1]. Attempting to use alternative deuterated precursors, such as methanol-d4 (CD3OD) or methyl iodide-d3, requires complex, multi-step oxidation or deprotection sequences that severely compromise overall yield and risk isotopic scrambling [2]. Furthermore, utilizing partially deuterated formaldehyde (CHDO) introduces complex splitting in NMR spectra and fails to provide the clean, quantitative M+2 mass shift necessary for high-resolution mass spectrometry and proteomics labeling. Consequently, direct procurement of formaldehyde-d2 is mandatory to ensure >98% isotopic fidelity and single-step formylation efficiency [2].

Enzymatic Cleavage Resistance for API Metabolic Stability

When subjected to enzymatic oxidation by tungstoenzyme formaldehyde ferredoxin oxidoreductase, dideuteriomethanone demonstrates a significant primary kinetic isotope effect, dropping the specific activity of the enzyme by a factor of 3 compared to standard formaldehyde[1]. This robust resistance to C-D bond breaking directly translates to downstream deuterated APIs, proving that CD2O is the optimal precursor for synthesizing drug candidates requiring suppressed oxidative metabolism.

Evidence DimensionEnzyme specific activity (oxidoreductase cleavage rate)
Target Compound DataReduced by a factor of 3
Comparator Or BaselineStandard formaldehyde (CH2O) (Baseline rate)
Quantified Difference3-fold reduction in enzymatic cleavage rate
Conditions50 °C, anaerobic pre-steady-state kinetics

Validates the compound's ability to impart strong metabolic resistance, justifying its procurement for the synthesis of stable deuterated pharmaceuticals.

Photolytic Stability for Photochemical Synthesis

Under UV irradiation in a static reaction chamber at 1000 mbar, dideuteriomethanone exhibits a photolysis isotope effect (jH2CO/jD2CO) of 3.16, meaning it degrades more than three times slower than its non-deuterated counterpart [1]. This enhanced photostability minimizes precursor loss during light-driven synthetic steps or atmospheric chamber studies, ensuring higher effective concentrations and more reproducible yields in photochemical environments.

Evidence DimensionPhotolysis rate under UV irradiation
Target Compound Data3.16 times slower degradation
Comparator Or BaselineStandard formaldehyde (CH2O) (Baseline degradation rate)
Quantified Difference3.16-fold reduction in photolysis rate
Conditions1000 mbar, static reaction chamber, UV light

Ensures higher precursor survival and process efficiency in photochemical syntheses, reducing the need for excessive reagent equivalents.

Radical Abstraction Resistance in Polymerization Contexts

In radical environments, the activation energy required for methyl radicals to abstract a hydrogen/deuterium atom from dideuteriomethanone is 7.9 kcal/mol, compared to only 6.2 kcal/mol for standard formaldehyde [1]. This 1.7 kcal/mol increase in the activation barrier significantly reduces unwanted chain-transfer or premature termination reactions when CD2O is used as a labeling agent in radical-initiated cross-linking or polymerization processes.

Evidence DimensionActivation energy for radical abstraction
Target Compound Data7.9 kcal/mol
Comparator Or BaselineStandard formaldehyde (CH2O) (6.2 kcal/mol)
Quantified Difference+1.7 kcal/mol higher activation barrier
ConditionsPhotolysis of azomethane in the presence of formaldehyde, 80 °C to 180 °C

Prevents premature degradation and unwanted side reactions in radical-rich processing environments, improving labeling efficiency.

Interference-Free Vibrational Spectroscopic Monitoring

Isotopic substitution in dideuteriomethanone shifts the fundamental symmetric stretching frequency (ν1) to 2056.4 cm⁻¹, completely separating it from the standard C-H stretching frequency of 2780 cm⁻¹ seen in non-deuterated formaldehyde [1]. This massive ~720 cm⁻¹ shift moves the absorption into a spectroscopically quiet region, allowing chemists to monitor formylation reactions in real-time without interference from the C-H bonds of the solvent or substrate matrix.

Evidence DimensionFundamental symmetric stretching frequency (ν1)
Target Compound Data2056.4 cm⁻¹
Comparator Or BaselineStandard formaldehyde (CH2O) (2780 cm⁻¹)
Quantified Difference~720 cm⁻¹ shift into a distinct spectral region
ConditionsGas-phase infrared absorption spectroscopy

Enables precise, real-time analytical tracking of the reagent during complex multi-step syntheses, reducing workflow analytical bottlenecks.

Synthesis of Metabolically Stable Deuterated APIs

Directly downstream of its 3-fold resistance to enzymatic cleavage, CD2O is the precursor of choice for installing -CD3 or -CD2R groups on pharmaceutical scaffolds via reductive amination. This application leverages the strong kinetic isotope effect to block CYP450-mediated oxidative demethylation, extending the half-life of the resulting drug candidates [1].

Photochemical Synthesis and Atmospheric Tracing

Capitalizing on its 3.16-fold slower photolysis rate compared to standard formaldehyde, CD2O is ideal for use in photochemical reactors and environmental simulation chambers. It serves as a stable tracer gas or a robust photochemical building block, ensuring that the reagent is not prematurely depleted by UV irradiation during long exposure times [2].

Quantitative Proteomics and SILAC Labeling

Because it provides a clean, interference-free M+2 mass shift without the isotopic scrambling seen in alternative precursors, CD2O is critical for stable isotope labeling by amino acids in cell culture (SILAC) and dimethyl labeling of peptides. The >98% isotopic purity ensures accurate quantification in high-resolution mass spectrometry workflows [3].

Real-Time Reaction Monitoring in Complex Matrices

Utilizing the massive ~720 cm⁻¹ shift in its symmetric stretching frequency, CD2O is utilized in continuous-flow synthesis and in-situ IR monitoring. The distinct C-D absorption band at 2056.4 cm⁻¹ allows process chemists to track formylation kinetics in carbon-rich matrices without signal overlap from background C-H bonds [4].

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (100%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

1664-98-8

Wikipedia

(2H)Formaldehyde

Dates

Last modified: 08-15-2023
Xu et al. Vapour-phase gold-surface-mediated coupling of aldehydes with methanol. Nature Chemistry, doi: 10.1038/nchem.467, published online 29 November 2009 http://www.nature.com/nchem

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